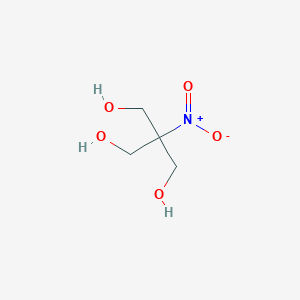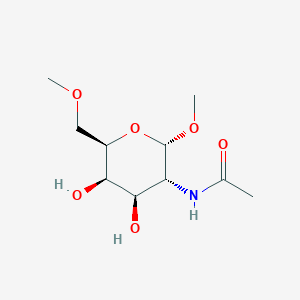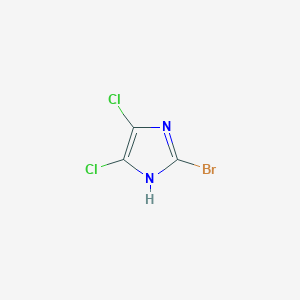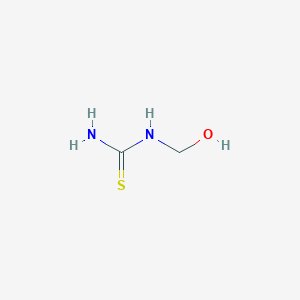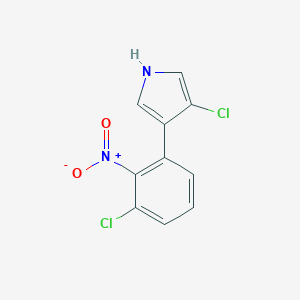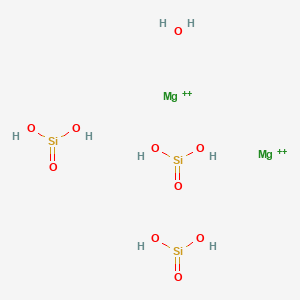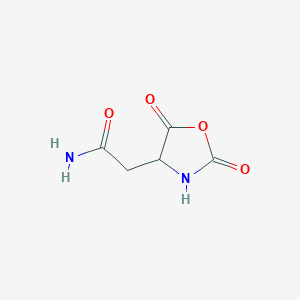
2,5-Dioxooxazolidine-4-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxooxazolidine-4-acetamide (DOA) is a chemical compound that has attracted considerable attention in scientific research due to its unique properties and potential applications. DOA belongs to the oxazolidinone family of compounds and has a molecular formula of C5H6N2O4. It is a white crystalline powder that is soluble in water and has a melting point of 190-194°C. In
Mecanismo De Acción
The exact mechanism of action of 2,5-Dioxooxazolidine-4-acetamide is not fully understood, but it is believed to work by inhibiting the synthesis of bacterial proteins. 2,5-Dioxooxazolidine-4-acetamide binds to the 50S ribosomal subunit of bacteria, preventing the formation of peptide bonds and ultimately leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
2,5-Dioxooxazolidine-4-acetamide has been shown to have a range of biochemical and physiological effects. It has been found to exhibit antioxidant properties, which could be useful in the prevention and treatment of oxidative stress-related diseases. 2,5-Dioxooxazolidine-4-acetamide has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Dioxooxazolidine-4-acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of biological activities. However, 2,5-Dioxooxazolidine-4-acetamide also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, the exact mechanism of action of 2,5-Dioxooxazolidine-4-acetamide is not fully understood, which could limit its potential applications.
Direcciones Futuras
There are several future directions for research on 2,5-Dioxooxazolidine-4-acetamide. One potential area of research is the development of new drugs and therapies based on 2,5-Dioxooxazolidine-4-acetamide's antibacterial, antifungal, and antiviral activities. Another area of research is the exploration of 2,5-Dioxooxazolidine-4-acetamide's antioxidant and anti-inflammatory properties for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,5-Dioxooxazolidine-4-acetamide and its potential applications in scientific research.
Métodos De Síntesis
2,5-Dioxooxazolidine-4-acetamide can be synthesized through the reaction of N-acetylglycine with ethyl oxalate in the presence of a catalytic amount of potassium hydroxide. This reaction leads to the formation of 2,5-Dioxooxazolidine-4-acetamide as a white crystalline solid with a yield of approximately 70%.
Aplicaciones Científicas De Investigación
2,5-Dioxooxazolidine-4-acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs and therapies. 2,5-Dioxooxazolidine-4-acetamide has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
Propiedades
Número CAS |
16875-31-3 |
|---|---|
Nombre del producto |
2,5-Dioxooxazolidine-4-acetamide |
Fórmula molecular |
C5H6N2O4 |
Peso molecular |
158.11 g/mol |
Nombre IUPAC |
2-(2,5-dioxo-1,3-oxazolidin-4-yl)acetamide |
InChI |
InChI=1S/C5H6N2O4/c6-3(8)1-2-4(9)11-5(10)7-2/h2H,1H2,(H2,6,8)(H,7,10) |
Clave InChI |
CCYVHMOBPVGICA-UHFFFAOYSA-N |
SMILES |
C(C1C(=O)OC(=O)N1)C(=O)N |
SMILES canónico |
C(C1C(=O)OC(=O)N1)C(=O)N |
Otros números CAS |
16875-31-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





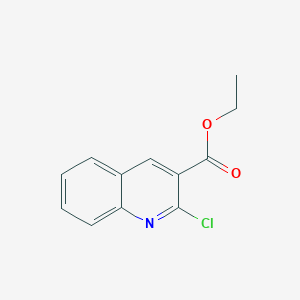

![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)
